2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Overview
Description
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring and a thiazole ring, which are connected through an acetonitrile group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol. This reaction yields the corresponding pyridinethione, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 4-pyridinyl acetonitrile and 2-cyanopyridine share structural similarities.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol are structurally related
Uniqueness
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is unique due to its combined pyridine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S.BrH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKSFZUNWBHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CC#N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.